3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole

Description

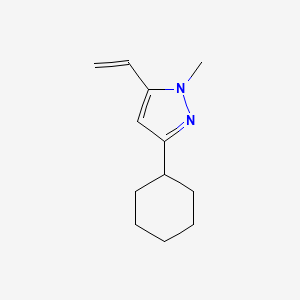

3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C12H18N2, features a cyclohexyl group, a methyl group, and a vinyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .

Properties

CAS No. |

1956325-58-8 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

3-cyclohexyl-5-ethenyl-1-methylpyrazole |

InChI |

InChI=1S/C12H18N2/c1-3-11-9-12(13-14(11)2)10-7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3 |

InChI Key |

SWRHUFPMVCNBOV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2CCCCC2)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block for cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often involves scalable and efficient synthetic routes. These methods may include catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions or palladium-catalyzed coupling reactions . These processes are designed to maximize yield and minimize byproducts, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The vinyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazoles .

Scientific Research Applications

3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Cyclohexyl-1-methyl-5-phenyl-1H-pyrazole

- 3-Cyclohexyl-1-methyl-5-ethyl-1H-pyrazole

- 3-Cyclohexyl-1-methyl-5-propyl-1H-pyrazole

Uniqueness

3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole is unique due to its vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the vinyl group allows for additional chemical modifications and interactions, making it a valuable compound for various applications .

Biological Activity

3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclohexyl group, a vinyl group, and a pyrazole ring. These characteristics suggest potential interactions with biological systems, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains functional groups that may enhance its reactivity and biological activity. The presence of the vinyl group contributes to its susceptibility to various chemical reactions, which could be relevant in biological contexts.

Biological Activity Overview

Preliminary studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Anti-inflammatory Properties : Similar pyrazole derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

- Anticancer Activity : Pyrazole derivatives have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Effects : Some studies suggest that pyrazole compounds may possess antimicrobial properties against various pathogens.

Structure-Activity Relationships (SAR)

The SAR of this compound indicates that modifications to the pyrazole ring and substituents significantly influence its biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish activity against specific targets.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Cyclohexyl + Vinyl | Anti-inflammatory |

| Compound B | Methyl + Vinyl | Anticancer |

| Compound C | Ethyl + Pyrazole | Antimicrobial |

Anti-inflammatory Activity

A study conducted by researchers demonstrated that derivatives of pyrazoles, including those structurally related to this compound, exhibited potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a promising therapeutic potential for treating inflammatory conditions.

Anticancer Research

In vitro studies have shown that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study highlighted the ability of a related compound to induce apoptosis in breast cancer cells through mitochondrial pathways . These findings underscore the need for further investigation into the anticancer mechanisms of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.